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molecular formula C7H3ClFN B037791 3-Chloro-4-fluorobenzonitrile CAS No. 117482-84-5

3-Chloro-4-fluorobenzonitrile

Cat. No. B037791
M. Wt: 155.55 g/mol
InChI Key: VAHXXQJJZKBZDX-UHFFFAOYSA-N
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Patent
US07091362B2

Procedure details

172 g of 3,4-dichlorobenzonitrile, 200 g of dimethylsulfoxide, 69.6 g of potassium fluoride, and 3.95 g of (N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride were placed in a 1 liter four-neck flask equipped with anchor stirrer, thermometer, and reflux condenser with bubble counter. The mixture was then heated with stirring to 170° C. and this temperature was maintained for 6 hours. The mixture was then cooled to room temperature, water was added to the reaction mixture in a volumetric ratio of 1:1, and the 3-chloro-4-fluorobenzonitrile that precipitated was isolated by filtration, washing, and drying. 3-Chloro-4-fluorobenzo-nitrile was obtained in a yield of 92% of theory.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1Cl)[C:5]#[N:6].[F-:11].[K+]>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:11])[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1Cl
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].[K+]
Name
(N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride
Quantity
3.95 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture in a volumetric ratio of 1:1
CUSTOM
Type
CUSTOM
Details
the 3-chloro-4-fluorobenzonitrile that precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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